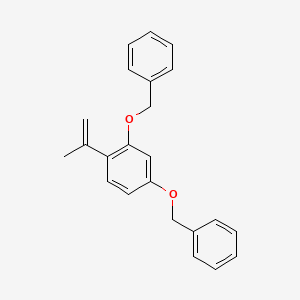![molecular formula C9H13NO B1593381 3-[(Dimethylamino)methyl]phenol CAS No. 60760-04-5](/img/structure/B1593381.png)
3-[(Dimethylamino)methyl]phenol
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]phenol, also known as 3-Dimethylaminophenol, is a chemical compound with the molecular formula C9H13NO . It appears as needles (from ligroin) or a dark gray solid .
Synthesis Analysis
The synthesis of this compound involves the addition of a 48% dimethylamine aqueous solution to 354g Resorcinol in a 2L autoclave. The mixture is then heated to 200°C until the reaction is complete. After cooling, the material is transferred to a 5L four-hole bottle, where 1150g of 26% industrial lye is slowly added while stirring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 . This indicates that the compound consists of a phenol group with a dimethylamino methyl group attached to it.Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.21 g/mol . It is a white to off-white solid at room temperature . The compound is stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Electrochemical Oxidation and Sensor Applications
3-[(Dimethylamino)methyl]phenol has been explored for its potential in electrochemical applications, notably in the modification of electrodes for the oxidation of reduced nicotinamide adenine dinucleotide (NADH). A study demonstrated the use of a phenothiazine derivative, chemically modified onto a graphite electrode, facilitating the electrocatalytic oxidation of NADH. This modification showcased enhanced stability and sensitivity in alkaline solutions, suggesting potential for NADH sensor applications in various biochemical and medical fields (Persson, 1990).
Environmental and Biological Impacts
Research has also delved into the environmental presence and biological impact of 3-(Dimethylamino)phenol, examining its behavior as a transformation product of ureic herbicides. The substance was found to induce oxidative stress in human erythrocytes in vitro, altering cell morphology and the activity of various antioxidative enzymes. These findings highlight the compound's potential environmental health implications and its role in oxidative stress pathways (Bukowska, Michałowicz, & Duda, 2007).
Metal Complex Synthesis and Catalysis
In the realm of inorganic chemistry, this compound serves as a crucial ligand in synthesizing metal complexes with significant catalytic and structural properties. For instance, studies have synthesized various metal phenolates, revealing their solid-state structures and potential applications in catalysis and material science. Such research underscores the compound's versatility and utility in developing new materials and catalysts (Koten, Schaaf, Jastrzebski, Hogerheide, Smeets, Spek, & Boersma, 1993).
Polymer and Material Science
This compound's derivatives have been investigated for their role in synthesizing novel polymers and materials. A study focused on creating a water-soluble thermo-sensitive resin with tertiary amine oxide substituents, demonstrating the resin's potential in thermal laser imaging applications. Such research illustrates the compound's broad applicability in creating innovative materials with unique thermal and solubility properties (Li An, Yu, Pu, & Zhongxiao Li, 2015).
Mécanisme D'action
Target of Action
The primary target of 3-[(Dimethylamino)methyl]phenol is the MOP receptor . This receptor is more commonly known as the mu-opioid receptor , which plays a crucial role in mediating the effects of opioids and endorphins in the body.
Mode of Action
This compound acts as an agonist at the MOP receptor . This means it binds to the receptor and activates it, mimicking the action of the body’s natural endorphins. In addition to this, the compound also acts by selectively inhibiting the reuptake of noradrenaline , thereby increasing its availability in the synaptic cleft.
Biochemical Pathways
The activation of the MOP receptor leads to a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased intracellular cAMP levels, and the opening of potassium channels. The net effect of these changes is a decrease in neuronal excitability. The increased availability of noradrenaline due to the inhibition of its reuptake can further enhance the analgesic effects of the compound .
Result of Action
The activation of the MOP receptor and the increased availability of noradrenaline can result in significant analgesic effects . This makes this compound potentially useful in the management of pain, including pain with neuropathic features .
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMWGMZZNGHVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275010 | |
| Record name | 3-(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60760-04-5 | |
| Record name | 3-(dimethylaminomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
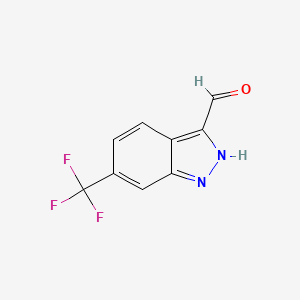

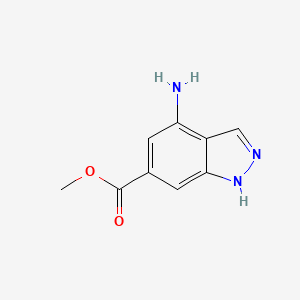
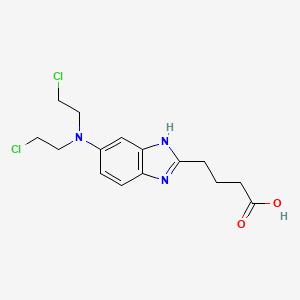

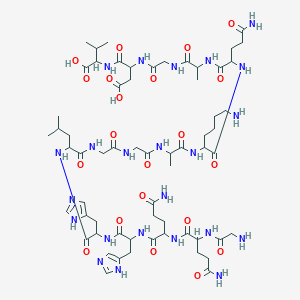

![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)
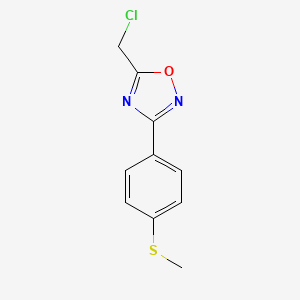
![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)
![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
